molecular formula C14H20N4O4S B5102503 N-CYCLOPROPYL-5-(4-METHANESULFONYLPIPERAZIN-1-YL)-2-NITROANILINE

N-CYCLOPROPYL-5-(4-METHANESULFONYLPIPERAZIN-1-YL)-2-NITROANILINE

Cat. No.: B5102503
M. Wt: 340.40 g/mol
InChI Key: RCVMSWWHWPRDBT-UHFFFAOYSA-N
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Description

N-CYCLOPROPYL-5-(4-METHANESULFONYLPIPERAZIN-1-YL)-2-NITROANILINE is a synthetic organic compound that belongs to the class of aniline derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.

Properties

IUPAC Name

N-cyclopropyl-5-(4-methylsulfonylpiperazin-1-yl)-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O4S/c1-23(21,22)17-8-6-16(7-9-17)12-4-5-14(18(19)20)13(10-12)15-11-2-3-11/h4-5,10-11,15H,2-3,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCVMSWWHWPRDBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOPROPYL-5-(4-METHANESULFONYLPIPERAZIN-1-YL)-2-NITROANILINE typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Nitration: Introduction of the nitro group into an aniline derivative.

    Cyclopropylation: Addition of a cyclopropyl group to the aniline ring.

    Piperazine Substitution: Introduction of the methanesulfonylpiperazine moiety.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOPROPYL-5-(4-METHANESULFONYLPIPERAZIN-1-YL)-2-NITROANILINE can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The methanesulfonylpiperazine group can be substituted under certain conditions.

Common Reagents and Conditions

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Nucleophilic substitution reactions using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Reduction: Conversion of the nitro group to an amine results in N-CYCLOPROPYL-5-(4-AMINOPIPERAZIN-1-YL)-2-NITROANILINE.

    Substitution: Depending on the nucleophile, various substituted derivatives can be formed.

Scientific Research Applications

    Medicinal Chemistry: As an intermediate in the synthesis of pharmaceutical compounds.

    Biological Research: As a probe to study biological pathways involving aniline derivatives.

    Industrial Chemistry: As a precursor for the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-CYCLOPROPYL-5-(4-METHANESULFONYLPIPERAZIN-1-YL)-2-NITROANILINE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-CYCLOPROPYL-5-(4-METHYLPIPERAZIN-1-YL)-2-NITROANILINE
  • N-CYCLOPROPYL-5-(4-ETHANESULFONYLPIPERAZIN-1-YL)-2-NITROANILINE

Uniqueness

N-CYCLOPROPYL-5-(4-METHANESULFONYLPIPERAZIN-1-YL)-2-NITROANILINE is unique due to the presence of the methanesulfonylpiperazine moiety, which can impart specific pharmacokinetic and pharmacodynamic properties, making it a valuable intermediate in drug development.

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